![molecular formula C10H9N3O2S2 B14477247 [(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid CAS No. 68161-34-2](/img/structure/B14477247.png)
[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its potential biological activities and has been studied for various applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the following steps :
Step 1: An aniline derivative is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate.
Step 2: The intermediate is then treated with hydrazinecarbothioamide and carbon disulfide to form the thiadiazole ring.
Step 3: The final product, [(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid, is obtained after purification.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfur atom.
科学研究应用
Chemistry: The compound is used as a building block for synthesizing other heterocyclic compounds.
Biology: It has shown potential as an enzyme inhibitor, particularly against urease.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of [(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. For example, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of urea . This inhibition can disrupt the survival of certain bacteria, such as Helicobacter pylori, which rely on urease activity.
相似化合物的比较
Similar Compounds
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: Similar structure with urease inhibitory activity.
1,3,4-Thiadiazole-2(3H)-thiones: Known for their antimicrobial properties.
N-(5-(5-Nitro-2-heteroaryl)-1,3,4-thiadiazol-2-yl)thiomorpholines: Studied for their biological activities.
Uniqueness
[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities
属性
CAS 编号 |
68161-34-2 |
|---|---|
分子式 |
C10H9N3O2S2 |
分子量 |
267.3 g/mol |
IUPAC 名称 |
2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C10H9N3O2S2/c14-8(15)6-16-10-13-12-9(17-10)11-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)(H,14,15) |
InChI 键 |
PJZIAPTXFHUKOZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile](/img/structure/B14477179.png)
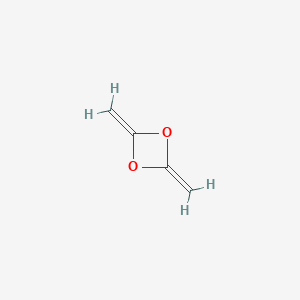
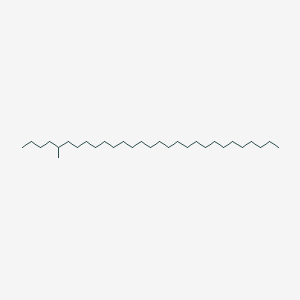
![Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene-](/img/structure/B14477195.png)
![{2-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]ethyl}benzene](/img/structure/B14477198.png)

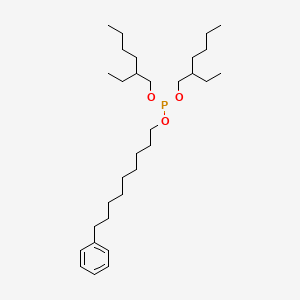
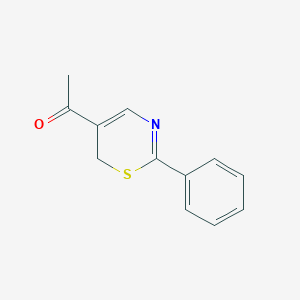
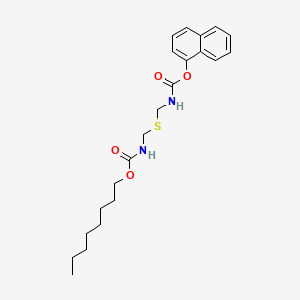
![Dibutyltinbis[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14477228.png)
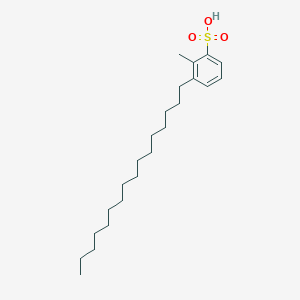
![Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid](/img/structure/B14477243.png)
![2-[(3-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14477249.png)
